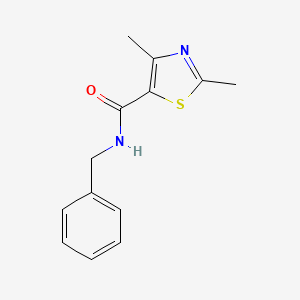

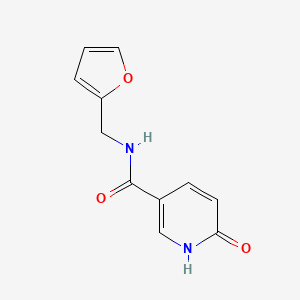

![molecular formula C18H18N2OS B5529889 6-methoxy-4-methyl-2-[(2-phenylethyl)thio]quinazoline](/img/structure/B5529889.png)

6-methoxy-4-methyl-2-[(2-phenylethyl)thio]quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-methoxy-4-methyl-2-[(2-phenylethyl)thio]quinazoline” is an organic compound that belongs to the class of quinazolines. Quinazolines are a type of heterocyclic compounds, which are compounds that contain atoms of at least two different elements as members of its rings . The methoxy, methyl, phenylethyl, and thio groups attached to the quinazoline ring could potentially influence its physical and chemical properties, as well as its reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline ring, which is a type of bicyclic compound consisting of two fused six-membered rings, one of which is aromatic (benzene) and the other is a diazine (containing two nitrogen atoms) . The various functional groups (methoxy, methyl, phenylethyl, and thio) would be attached to specific positions on the quinazoline ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the methoxy group could potentially undergo reactions typical of ethers, such as cleavage under acidic conditions . The thio group could potentially undergo reactions typical of thiols .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the presence of the methoxy group could potentially increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique

Medicinal Chemistry: Potential Therapeutic Agent Synthesis

The compound’s structure suggests potential activity in the realm of medicinal chemistry. Its quinazoline core is present in many pharmacologically active compounds, indicating that it could serve as a scaffold for synthesizing new therapeutic agents. Researchers might explore its derivatives for antihypertensive or anticancer properties, as quinazoline derivatives have shown promise in these areas .

Agriculture: Pesticide Development

In agriculture, such compounds could be investigated for their potential use as pesticides. The thioether group in “6-methoxy-4-methyl-2-[(2-phenylethyl)thio]quinazoline” might interact with certain enzymes or receptors in pests, leading to the development of new, more effective pesticides .

Material Science: Advanced Material Synthesis

The unique chemical structure of this compound could be utilized in material science for the synthesis of advanced materials. Its potential to form stable crystalline structures can be valuable in creating new types of polymers or coatings with specific properties .

Environmental Science: Pollutant Degradation

Environmental science could benefit from the study of this compound in the degradation of pollutants. Its potential to act as a catalyst in chemical reactions might be harnessed to break down harmful environmental pollutants into less toxic forms .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, “6-methoxy-4-methyl-2-[(2-phenylethyl)thio]quinazoline” could be studied for its enzyme inhibition properties. The compound could interact with specific enzymes, providing insights into enzyme function and aiding in the development of enzyme inhibitors for therapeutic use .

Pharmacology: Drug Interaction Studies

Pharmacological research might explore the interactions between this compound and various drugs. Its potential to bind to receptors or influence metabolic pathways could lead to discoveries in drug efficacy and safety .

Analytical Chemistry: Chromatography and Spectroscopy

Lastly, in analytical chemistry, this compound could be used as a standard or reagent in chromatography and spectroscopy. Its distinct chemical signature allows for its use in calibrating instruments or as a comparison standard in the analysis of complex mixtures .

Orientations Futures

Propriétés

IUPAC Name |

6-methoxy-4-methyl-2-(2-phenylethylsulfanyl)quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c1-13-16-12-15(21-2)8-9-17(16)20-18(19-13)22-11-10-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNJQOQQKDGZQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC(=N1)SCCC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-4-methyl-2-[(2-phenylethyl)sulfanyl]quinazoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-furoyloxy)-4,4,6,6-tetramethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine](/img/structure/B5529824.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5529827.png)

![N-(2,3-difluoro-4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5529836.png)

![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5529849.png)

![4-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-2-phenylmorpholine](/img/structure/B5529879.png)

![1-{2-[4-(2-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone](/img/structure/B5529894.png)

![2,6-difluoro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-methylbenzamide hydrochloride](/img/structure/B5529901.png)

![2-chloro-4-fluoro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5529909.png)